molecular formula C25H23FN2OS2 B11535195 N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide

Cat. No.: B11535195
M. Wt: 450.6 g/mol
InChI Key: ADICUAWDKPMQDC-UHFFFAOYSA-N
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Description

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-FLUOROBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, a fluorobenzamide moiety, and a tert-butylphenylmethylsulfanyl group, making it a versatile molecule for research and industrial applications.

Properties

Molecular Formula

C25H23FN2OS2

Molecular Weight

450.6 g/mol

IUPAC Name

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-fluorobenzamide

InChI

InChI=1S/C25H23FN2OS2/c1-25(2,3)17-10-8-16(9-11-17)15-30-24-28-21-13-12-18(14-22(21)31-24)27-23(29)19-6-4-5-7-20(19)26/h4-14H,15H2,1-3H3,(H,27,29)

InChI Key

ADICUAWDKPMQDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-FLUOROBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Fluorobenzamide Moiety: This step involves the reaction of the benzothiazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Tert-Butylphenylmethylsulfanyl Group: This final step can be accomplished by reacting the intermediate with 4-tert-butylbenzyl chloride and a thiol, followed by purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium methoxide, methanol.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-FLUOROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-FLUOROBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can bind to specific sites on proteins, modulating their activity. The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity, while the tert-butylphenylmethylsulfanyl group can influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-TERT-BUTYLPHENYL)-2-[(6-METHYL-4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
  • N-(2,6-DIMETHYLPHENYL)-2-[(4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

Uniqueness

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-FLUOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a valuable compound for various applications.

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